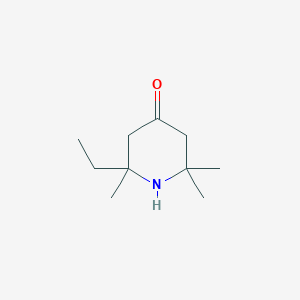
Calyxamine B
Overview
Description
Calyxamine B is a natural product belonging to the alkaloid group, specifically a piperidine alkaloid. It is primarily found in certain plants and animals, including the Caribbean Sea sponge Calyx podatypa . This compound is a colorless crystalline solid with a molecular formula of C11H18N2O4 and a molecular weight of 246.27 g/mol . It exhibits various biological activities, including anti-cancer, anti-virus, anti-bacterial, antioxidant, and anti-inflammatory effects .
Preparation Methods
Calyxamine B can be prepared through extraction from natural sources such as plant or animal tissues. The extraction process involves a series of isolation and purification steps . In the laboratory, a plausible synthetic route involves the condensation of acetone with ammonia, followed by a series of reactions including Schiff base formation, Mannich-type reactions, aldol condensation, and dehydration . Industrial production methods typically follow similar extraction and purification processes but on a larger scale.
Chemical Reactions Analysis
Calyxamine B undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Calyxamine B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying piperidine alkaloids and their chemical properties.
Mechanism of Action
The mechanism of action of Calyxamine B involves its interaction with specific molecular targets and pathways. As a piperidine alkaloid, it can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Calyxamine B is unique among piperidine alkaloids due to its specific structure and biological activities. Similar compounds include:
Calyxamine A: Another piperidine alkaloid isolated from the same sponge, with similar but distinct biological activities.
Tetradehydrohalicyclamine A: A bis-piperidine alkaloid with cytotoxic properties.
22-Hydroxyhalicyclamine A: Another bis-piperidine alkaloid with cytotoxic properties.
This compound stands out due to its specific structure and the range of biological activities it exhibits.
Properties
IUPAC Name |
1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h6,13H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRMHBNGRZGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Calyxamine B interesting from a biological activity standpoint?
A1: [] this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Notably, its inhibitory potency is comparable to that of naturally occurring acetylcholinesterase inhibitors. This characteristic makes this compound a promising candidate for further research exploring its potential therapeutic applications in conditions associated with acetylcholinesterase dysfunction, such as Alzheimer's disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)


![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)





